Methyl (2S)-glycidate

Description

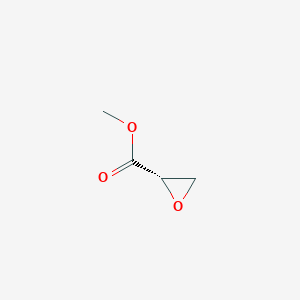

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNYRRVISWJDSR-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301062 | |

| Record name | Methyl (2S)-2-oxiranecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118712-39-3 | |

| Record name | Methyl (2S)-2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118712-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-2-oxiranecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxiranecarboxylic acid, methyl ester, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl (2S)-glycidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2S)-glycidate, a chiral epoxide, is a pivotal building block in the asymmetric synthesis of a multitude of pharmaceuticals and complex organic molecules. Its stereochemically defined oxirane ring and ester functionality provide a versatile platform for the introduction of chirality and further chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on methodologies relevant to researchers and professionals in the field of drug development. Detailed experimental protocols for key synthetic routes, including chemo-catalytic and enzymatic methods, are presented. Furthermore, this document includes a summary of the physicochemical properties of this compound and illustrates its utility as a chiral precursor in the synthesis of notable pharmaceutical agents.

Physicochemical Properties

This compound, also known as methyl (S)-oxiranecarboxylate, is a colorless liquid with the empirical formula C₄H₆O₃[1][2]. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 118712-39-3 | [2] |

| Molecular Weight | 102.09 g/mol | [1][2] |

| Density | 1.166 g/mL at 25 °C | |

| Boiling Point | 54–57 °C at 33 mmHg; 70 °C at 11 mmHg | [3][4] |

| Refractive Index (n20/D) | 1.420 | [5] |

| Optical Rotation ([α]20/D) | -32° (c = 1 in chloroform) | [5] |

| Flash Point | 72.2 °C (closed cup) | [5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis of this compound

The enantioselective synthesis of this compound is of paramount importance. Several strategies have been developed, broadly categorized into asymmetric epoxidation of a prochiral precursor and kinetic resolution of a racemic mixture.

Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate

A highly effective method for obtaining enantiopure this compound is through the hydrolytic kinetic resolution (HKR) of racemic methyl glycidate. This method utilizes a chiral catalyst to selectively hydrolyze one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. The Jacobsen catalyst system is particularly efficient for this transformation.

A general workflow for this process is depicted below:

Part A: Synthesis of (±)-Methyl Glycidate [3]

-

A 3-L round-bottomed flask is charged with aqueous sodium hypochlorite solution (6.0 wt%, 940 mL, 0.755 mol) and cooled to 0 °C.

-

Methyl acrylate (58.5 g, 0.680 mol) is added in one portion, and the biphasic mixture is stirred vigorously at 0 °C for 30 minutes.

-

The ice bath is removed, and stirring is continued for an additional 1.5 hours, during which the temperature rises to 30–37 °C.

-

The reaction mixture is cooled to 20–25 °C and extracted with dichloromethane (4 × 150 mL).

-

The combined organic extracts are dried over sodium sulfate, filtered, and concentrated by rotary evaporation.

-

The crude product is purified by fractional vacuum distillation (bp 84–87 °C/70 mmHg) to afford racemic methyl glycidate as a colorless liquid.

Part B: (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution [3]

-

A 200-mL round-bottomed flask is charged with (R,R)-(−)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.916 g, 1.52 mmol, 0.50 mol%), p-toluenesulfonic acid monohydrate (0.304 g, 1.60 mmol), and dichloromethane (20 mL). The solution is stirred open to the air for 30 minutes.

-

The solvent is removed by rotary evaporation, and the residue is dried under vacuum.

-

Racemic methyl glycidate (31.0 g, 0.304 mol) is added to the flask containing the catalyst.

-

Distilled water (3.85 mL, 0.214 mol) is added, and the mixture is stirred vigorously at room temperature for 24 hours.

-

The reaction mixture is fitted with a reflux condenser and heated at 85-90 °C for 2 hours.

-

After cooling, the mixture is filtered, and the filtrate is extracted with dichloromethane (3 × 60 mL).

-

The combined organic extracts are dried over sodium sulfate, filtered, and concentrated.

-

The product is purified by short-path vacuum distillation (bp 54–57 °C/33 mmHg) to afford (S)-methyl glycidate in high enantiomeric excess (>99% ee).

Asymmetric Epoxidation

Direct asymmetric epoxidation of α,β-unsaturated esters like methyl acrylate presents a more atom-economical route to this compound. However, widely used methods like the Sharpless asymmetric epoxidation are most effective for allylic alcohols and are generally less efficient for electron-deficient alkenes[1][3].

Recent advancements have led to the development of other catalytic systems specifically for the asymmetric epoxidation of α,β-unsaturated esters. For instance, yttrium-chiral biphenyldiol complexes have shown high yields and enantioselectivities (up to 99% ee) for this class of substrates[1][3].

Enzymatic and Chemo-enzymatic Methods

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Lipases, in particular, have been extensively used for the kinetic resolution of racemic esters.

The principle involves the enantioselective hydrolysis or transesterification of racemic methyl glycidate catalyzed by a lipase. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a commonly used and effective biocatalyst for the resolution of a wide range of esters[2][9][10].

-

To a solution of racemic methyl glycidate in an organic solvent (e.g., tert-butyl methyl ether), an acyl donor (e.g., vinyl acetate) is added.

-

Immobilized Candida antarctica lipase B (Novozym 435) is added to the mixture.

-

The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (typically to ~50%).

-

Upon reaching the desired conversion, the enzyme is filtered off.

-

The unreacted this compound is separated from the acylated (R)-enantiomer by chromatography or distillation.

Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic catalysis to achieve efficient and sustainable synthetic routes. For the synthesis of chiral epoxides, this can involve an enzymatic step to introduce chirality, followed by chemical transformations. For example, a chemo-enzymatic pathway starting from the bio-based compound levoglucosenone has been developed to produce (S)-3-(oxiran-2-yl)propanoates, which are structurally related to methyl glycidate[11][12]. Such approaches are gaining increasing attention for their potential to create more sustainable manufacturing processes.

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of several important pharmaceutical compounds. Its bifunctional nature allows for a variety of synthetic manipulations.

Synthesis of Diltiazem

Diltiazem is a calcium channel blocker used in the treatment of hypertension, angina, and certain heart arrhythmias. A key intermediate in the enantioselective synthesis of diltiazem is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. While not directly this compound, the synthetic strategies often involve similar glycidic ester intermediates, highlighting the importance of this class of compounds. The synthesis of these glycidic esters can be achieved through methods such as the Darzens condensation or asymmetric epoxidation, followed by enzymatic resolution[6].

Synthesis of the Taxol® Side Chain

Taxol® (paclitaxel) is a potent anticancer agent. Its complex structure includes a chiral side chain, N-benzoyl-(2R,3S)-phenylisoserine, which is crucial for its biological activity. This compound can serve as a precursor in the synthesis of this side chain, demonstrating its utility in the production of complex, life-saving drugs.

Other Pharmaceutical Applications

The versatile nature of this compound makes it a valuable intermediate for the synthesis of a wide range of other chiral molecules and potential drug candidates. Its application extends to the synthesis of various biologically active compounds where the introduction of a specific stereocenter is required.

Conclusion

This compound is a fundamentally important chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. The development of efficient and scalable methods for its enantioselective synthesis, including hydrolytic kinetic resolution with Jacobsen-type catalysts and enzymatic resolutions, has been crucial for its widespread application. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more sustainable and efficient synthetic routes to this compound, such as direct asymmetric epoxidation of commodity chemicals and advanced chemo-enzymatic processes, will remain an active area of research. This guide has provided a detailed overview of the current state of the art in the synthesis and application of this versatile chiral intermediate, offering valuable insights for researchers and professionals in drug discovery and development.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 10. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Sharpless Epoxidation [organic-chemistry.org]

The Role of Methyl (2S)-glycidate in Modern Research: A Technical Guide

Introduction

Methyl (2S)-glycidate, a chiral epoxide, serves as a pivotal building block in asymmetric synthesis, a field of chemistry focused on the selective production of a single enantiomer of a chiral molecule. Its stereochemically defined three-membered ring makes it a valuable precursor for the synthesis of a wide array of enantiomerically pure compounds, particularly in the pharmaceutical industry. This technical guide explores the core applications of this compound in research, with a focus on its role in the synthesis of bioactive molecules, supported by generalized experimental workflows.

Core Application: Chiral Pool Synthesis of Bioactive Molecules

This compound is a prominent member of the "chiral pool," a collection of readily available, inexpensive, and enantiomerically pure compounds derived from natural sources. Researchers utilize these chiral synthons to introduce specific stereocenters into target molecules, thereby avoiding the need for complex and often low-yielding asymmetric reactions or chiral resolutions.

The primary application of this compound lies in the synthesis of β-amino alcohols, a structural motif present in numerous pharmaceuticals. The key reaction is the regioselective and stereospecific ring-opening of the epoxide by a nucleophile, typically an amine. This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon atom attacked by the nucleophile.

Synthesis of β-Blockers

A significant class of drugs synthesized using chiral glycidyl derivatives are the β-adrenergic blocking agents, commonly known as beta-blockers. These drugs are widely used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. The pharmacological activity of many beta-blockers resides predominantly in one enantiomer. For instance, the (S)-enantiomer of propranolol is about 100 times more potent as a β-blocker than its (R)-enantiomer. Consequently, the enantioselective synthesis of these drugs is of paramount importance.

The general synthetic strategy for (S)-β-blockers involves the reaction of an appropriate aryloxide with a chiral glycidyl derivative, followed by the ring-opening of the resulting glycidyl ether with an amine. While specific examples often utilize related compounds like (S)-glycidyl tosylate or nosylate for better leaving group properties, the principle remains the same for this compound, which would first be converted to a suitable intermediate.

Experimental Protocols: A Generalized Approach

While specific, detailed protocols for reactions starting directly with this compound are not extensively documented in readily available literature, a generalized experimental workflow for the synthesis of a chiral β-amino alcohol, a precursor to beta-blockers, can be outlined.

Generalized Protocol for Nucleophilic Ring-Opening of a Glycidyl Derivative:

-

Reaction Setup: A solution of the desired amine (nucleophile) is prepared in a suitable solvent (e.g., methanol, ethanol, or isopropanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Glycidyl Derivative: The chiral glycidyl derivative (derived from this compound) is added to the amine solution. The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or a mild aqueous acid to remove excess amine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. The final product is purified by column chromatography or recrystallization to afford the enantiomerically pure β-amino alcohol.

Quantitative Data

Due to the variability in reaction conditions, substrates, and the specific chiral glycidyl derivative used, a comprehensive table of quantitative data is challenging to compile. However, literature on analogous reactions reports high yields and excellent enantiomeric excess (ee > 98%) for the synthesis of chiral β-blockers, underscoring the efficiency of this synthetic strategy.

Visualizing the Synthesis: A Generalized Workflow

The following diagram illustrates the general synthetic pathway from a chiral glycidyl precursor to a β-blocker.

This compound stands as a testament to the power of chiral pool synthesis in modern organic chemistry. Its utility as a stereodefined building block enables the efficient and enantioselective synthesis of complex and biologically important molecules, most notably β-blockers. While the direct application of this compound may require initial activation to an intermediate with a better leaving group, the fundamental principle of stereospecific epoxide ring-opening remains a cornerstone of its application in research and drug development. Future research may further expand its utility in the synthesis of other classes of chiral compounds, solidifying its position as a valuable tool for synthetic chemists.

Physical and chemical properties of Methyl (2S)-glycidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2S)-glycidate, also known as Methyl (S)-oxiranecarboxylate, is a chiral epoxide ester that serves as a valuable building block in asymmetric synthesis. Its stereochemically defined three-membered ring and ester functionality make it a versatile precursor for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its applications in drug development.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃ | |

| Molecular Weight | 102.09 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.166 g/mL at 25 °C | [1] |

| Boiling Point | 70 °C at 11 mmHg | N/A |

| Refractive Index (n20/D) | 1.42 | [1] |

| Optical Activity ([α]20/D) | -32° (c = 1 in chloroform) | N/A |

| CAS Number | 111058-29-4 | N/A |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public repositories. However, based on its structure, the following characteristic spectral features are expected:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons (a singlet around 3.8 ppm), and the three protons on the epoxide ring (multiplets in the range of 2.8-3.5 ppm).

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the ester at approximately 170 ppm. The carbons of the epoxide ring would appear around 45-55 ppm, and the methoxy carbon would be observed around 52 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group around 1730-1750 cm⁻¹. The C-O stretching of the ester and epoxide rings will likely appear in the 1000-1300 cm⁻¹ region. The C-H stretching of the epoxide ring may be observed around 3000 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z = 102. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-COOCH₃, m/z = 59).

Safety and Handling

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

The synthesis of enantiomerically pure this compound is a key step in its utilization as a chiral building block. Two primary strategies are employed: asymmetric epoxidation of methyl acrylate and kinetic resolution of racemic methyl glycidate.

Asymmetric Synthesis via Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation provides a direct route to enantiomerically enriched epoxides from prochiral olefins using a chiral manganese-salen catalyst.

Reaction Scheme:

Caption: Asymmetric epoxidation of methyl acrylate.

Detailed Methodology:

-

Catalyst Preparation: The (R,R)-Jacobsen's catalyst, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, is either purchased or synthesized according to literature procedures.

-

Reaction Setup: A buffered solution of commercial bleach (sodium hypochlorite, NaOCl) is prepared by adding a phosphate buffer (e.g., NaH₂PO₄) to maintain a pH between 9.5 and 11.5. The solution is cooled to 0 °C.

-

Epoxidation: To a vigorously stirred solution of methyl acrylate in a suitable solvent (e.g., dichloromethane), a catalytic amount of the (R,R)-Jacobsen's catalyst (typically 2-10 mol%) is added. The buffered bleach solution is then added dropwise while maintaining the temperature at 0 °C.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound.

Synthesis via Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate

This method involves the synthesis of racemic methyl glycidate followed by a selective hydrolysis of the (R)-enantiomer using a chiral cobalt-salen catalyst, leaving the desired (S)-enantiomer unreacted.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via hydrolytic kinetic resolution.

Detailed Methodology:

-

Part A: Synthesis of Racemic Methyl Glycidate

-

Methyl acrylate is reacted with an aqueous solution of sodium hypochlorite at 0 °C.

-

The biphasic mixture is stirred vigorously.

-

The organic product is extracted with dichloromethane and purified to yield racemic methyl glycidate.

-

-

Part B: Hydrolytic Kinetic Resolution

-

The racemic methyl glycidate is treated with a substoichiometric amount of water (typically 0.5-0.6 equivalents) in the presence of a catalytic amount of a chiral (S,S)-Co(II)-salen complex.

-

The reaction is stirred at room temperature for 24-48 hours. The catalyst selectively hydrolyzes the (R)-enantiomer to the corresponding water-soluble glycidic acid.

-

The unreacted this compound is separated from the aqueous layer containing the hydrolyzed (R)-enantiomer by extraction with an organic solvent.

-

The organic extracts are dried and concentrated, and the resulting enantiomerically enriched this compound is further purified by chromatography.

-

Applications in Drug Development

This compound is a key chiral intermediate in the synthesis of several pharmaceuticals. The epoxide ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups, which is a critical step in the construction of complex, biologically active molecules.

Synthesis of Diltiazem

A prominent example of the application of a glycidate ester in drug synthesis is in the production of Diltiazem, a calcium channel blocker used to treat hypertension, angina, and certain heart arrhythmias. Although the commercial synthesis of Diltiazem often starts with a different substituted glycidic acid ester, the core transformation illustrates the utility of this class of compounds. The synthesis involves the ring-opening of the glycidate ester by an aminothiophenol derivative.

Synthesis Pathway of Diltiazem Core:

References

Methyl (2S)-glycidate CAS number and molecular structure

Methyl (2S)-glycidate, a chiral epoxide, is a valuable synthetic intermediate in the preparation of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and applications, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid with properties that are crucial for its use in chemical synthesis. A summary of its key quantitative data is presented below.

| Property | Value |

| CAS Number | 118712-39-3[1][2] |

| Molecular Formula | C₄H₆O₃[1][2] |

| Molecular Weight | 102.09 g/mol [1] |

| Density | 1.166 g/mL at 25 °C[1][2] |

| Boiling Point | 70 °C at 11 mmHg[2] |

| Refractive Index | n20/D 1.42[1][2] |

| Optical Activity | [α]20/D -32° (c = 1 in chloroform)[1] |

| Flash Point | 72.2 °C (closed cup)[1] |

| Storage Temperature | 2-8°C[1][2] |

| Enantiomeric Excess | >99% (GLC)[1][3] |

Molecular Structure

The molecular structure of this compound is characterized by a three-membered epoxide ring with a methyl ester group attached. The "(2S)" designation indicates the stereochemistry at the chiral center.

| Identifier | String |

| SMILES | COC(=O)[C@@H]1CO1[1] |

| InChI | 1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3/t3-/m0/s1[1] |

| InChI Key | YKNYRRVISWJDSR-VKHMYHEASA-N[1] |

Synthesis of this compound

A common and effective method for the synthesis of enantiomerically enriched (S)-methyl glycidate involves the hydrolytic kinetic resolution of racemic methyl glycidate. The following is a detailed experimental protocol adapted from a procedure by Jacobsen.[3]

Experimental Protocol: Synthesis of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution [3]

-

Preparation of Racemic Methyl Glycidate:

-

A 3-L round-bottomed flask is charged with aqueous sodium hypochlorite solution (6.0 wt%, 940 mL, 0.755 mol) and cooled to 0 °C.

-

Methyl acrylate (58.5 g, 0.680 mol) is added in one portion.

-

The biphasic mixture is stirred vigorously at 0 °C for 30 minutes, after which the ice bath is removed, and stirring continues for an additional 1.5 hours.

-

The reaction mixture is transferred to a separatory funnel and extracted with dichloromethane (4 x 150 mL).

-

The combined organic extracts are dried over sodium sulfate, filtered, and concentrated by rotary evaporation.

-

The crude product is purified by fractional vacuum distillation (bp 84–87 °C/70 mmHg) to yield racemic methyl glycidate as a colorless liquid.

-

-

Hydrolytic Kinetic Resolution:

-

Racemic methyl glycidate (31.0 g, 0.304 mol) is added to a flask containing the catalyst residue.

-

Distilled water (3.85 mL, 0.214 mol) is added, and the mixture is stirred vigorously at room temperature for 24 hours.

-

The reaction flask is then fitted with a reflux condenser and heated at 85-90 °C for two hours.

-

After cooling, the filtrate is extracted with dichloromethane (3 x 60 mL).

-

The combined organic extracts are dried over sodium sulfate, filtered, and concentrated.

-

The final product, (S)-methyl glycidate, is obtained by short path vacuum distillation (bp 54–57 °C/33 mmHg) as a colorless liquid with >99% enantiomeric excess.

-

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile chiral building block in the synthesis of various complex organic molecules. Its primary application lies in the introduction of a specific stereocenter, which is often crucial for the biological activity of pharmaceutical compounds.

One notable application is its use as a precursor in the synthesis of methylenedioxyphenethylamines and amphetamines, such as 3,4-MDMA.[4][5] In this context, it is considered a "precursor to a precursor" as it can be converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), a key intermediate in MDMA synthesis.[6] Due to its role in illicit drug manufacturing, its handling and sale are regulated in some jurisdictions.[7]

Beyond its use in forensic and controlled substance chemistry, this compound and its enantiomer have been employed in the total synthesis of natural products. For instance, (R)-methyl glycidate is a starting material for the synthesis of the fungal macrolide berkeleylactone A.[8] It has also been utilized in the synthesis of (+/-)-eusynstyelamide A.[8] The methyl group, in general, plays a significant role in drug design by modulating physicochemical, pharmacodynamic, and pharmacokinetic properties of molecules.[9]

Safety Information

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.[1]

-

Personal Protective Equipment: It is recommended to use an N95 dust mask, eyeshields, and gloves when handling this compound.[1]

References

- 1. (2S)-グリシド酸メチル optical purity ee: 99% (GLC), 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 118712-39-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Methyl 3-[3',4'-(methylenedioxy)phenyl]-2-methyl glycidate: an ecstasy precursor seized in Sydney, Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Federal Register :: Designation of 3,4-MDP-2-P methyl glycidate (PMK glycidate), 3,4-MDP-2-P methyl glycidic acid (PMK glycidic acid), and alpha-phenylacetoacetamide (APAA) as List I Chemicals [federalregister.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Methyl (2S)-glycidate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of methyl (2S)-glycidate, a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development. The document details prominent synthetic strategies, including the Sharpless-Katsuki asymmetric epoxidation, the Jacobsen-Katsuki epoxidation, and chemoenzymatic kinetic resolutions. For each method, this guide presents detailed experimental protocols, quantitative data on yields and enantioselectivity, and mechanistic insights. All quantitative data are summarized in comparative tables, and key reaction pathways and workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding and practical application of these synthetic routes.

Introduction

Chiral epoxides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Among these, this compound stands out as a particularly valuable C3 chiral synthon due to the presence of two reactive functional groups—an ester and an epoxide—allowing for diverse chemical transformations. The ability to produce this compound in high enantiomeric purity is crucial for the stereocontrolled synthesis of complex target molecules. This guide explores and compares the leading methods for achieving high enantioselectivity in the synthesis of this compound.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral and racemic allylic alcohols.[1] This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(OiPr)4), diethyl tartrate (DET) as a chiral ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[2] The choice of L-(+)-DET or D-(-)-DET dictates the stereochemical outcome of the epoxidation, making it a highly predictable and reliable method. For the synthesis of this compound, the corresponding allylic alcohol precursor, methyl 2-(hydroxymethyl)acrylate, would be the substrate.

Experimental Protocol: Asymmetric Epoxidation of an Allylic Alcohol

This protocol is adapted from the Sharpless epoxidation of a generic allylic alcohol and serves as a representative procedure.[3]

-

Preparation of the Catalyst: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with dichloromethane (CH2Cl2). Titanium(IV) isopropoxide is added, and the solution is cooled to -20 °C. L-(+)-Diethyl tartrate is then added, and the mixture is stirred.

-

Reaction Setup: In a separate flask, the allylic alcohol (e.g., methyl 2-(hydroxymethyl)acrylate) and powdered 3Å molecular sieves are suspended in CH2Cl2 and cooled to -20 °C.

-

Epoxidation: The prepared catalyst solution is transferred to the allylic alcohol suspension. A solution of tert-butyl hydroperoxide in toluene (pre-cooled to -20 °C) is added dropwise, maintaining the internal temperature at or below -20 °C.

-

Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ferrous sulfate.

-

Work-up and Purification: The mixture is warmed to room temperature and stirred vigorously. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired epoxy alcohol. Subsequent oxidation of the alcohol and esterification would yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Enantiomeric Excess (e.e.) | Typically >90% | [1] |

| Yield | Good to high | [1] |

| Catalyst Loading | 5-10 mol% | [1] |

| Temperature | -20 °C to -70 °C | [3] |

Diagram: Sharpless-Katsuki Epoxidation Catalytic Cycle

Caption: Catalytic cycle of the Sharpless-Katsuki asymmetric epoxidation.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, serving as a valuable complement to the Sharpless epoxidation which requires an allylic alcohol.[4] This reaction employs a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (NaOCl).[5] While highly effective for many olefins, its application to electron-deficient alkenes like methyl acrylate for the direct synthesis of methyl glycidate can be challenging.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of an Olefin

This protocol is a general representation of the Jacobsen-Katsuki epoxidation.[6]

-

Reaction Setup: To a stirred solution of the olefin (e.g., methyl acrylate) in a suitable solvent such as dichloromethane (CH2Cl2) is added the (R,R)-Jacobsen's catalyst.

-

Addition of Oxidant: A buffered aqueous solution of sodium hypochlorite (bleach) is added to the reaction mixture. The reaction is typically carried out at room temperature or below.

-

Monitoring and Work-up: The progress of the reaction is monitored by GC or TLC. Upon completion, the layers are separated, and the aqueous phase is extracted with the organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude epoxide is then purified by column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Enantiomeric Excess (e.e.) | >90% for cis-disubstituted alkenes | [4] |

| Yield | Variable, depends on substrate | [7] |

| Catalyst Loading | 1-5 mol% | [8] |

| Oxidant | Sodium Hypochlorite (bleach) | [5] |

Diagram: Jacobsen-Katsuki Epoxidation Mechanism

Caption: Simplified mechanism of the Jacobsen-Katsuki epoxidation.

Chemoenzymatic Kinetic Resolution

Chemoenzymatic methods offer a powerful alternative for the synthesis of enantiopure compounds by leveraging the high selectivity of enzymes. For the preparation of this compound, two primary enzymatic approaches are prominent: hydrolytic kinetic resolution of the racemic epoxide and lipase-catalyzed kinetic resolution.

Hydrolytic Kinetic Resolution (HKR) with Chiral (salen)Co(III) Complex

A highly efficient method for obtaining enantioenriched terminal epoxides is the hydrolytic kinetic resolution (HKR) catalyzed by a chiral (salen)Co(III) complex, often referred to as Jacobsen's catalyst for HKR.[9] This method involves the enantioselective ring-opening of a racemic epoxide with water, leaving the unreacted epoxide in high enantiomeric excess.

Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-Methyl Glycidate

This detailed protocol is provided by Organic Syntheses.[9]

-

Catalyst Activation: A round-bottomed flask is charged with (R,R)-(−)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.50 mol%), p-toluenesulfonic acid monohydrate (0.53 mol%), and dichloromethane. The solution is stirred open to the air for 30 minutes, during which the color changes from red to dark green/brown. The solvent is then removed under reduced pressure.

-

Resolution: To the flask containing the activated catalyst is added racemic methyl glycidate (1 equiv) followed by distilled water (0.70 equiv). The flask is immersed in a room temperature water bath and stirred vigorously for 24 hours.

-

Work-up: The reaction mixture is heated at 85-90 °C for two hours. After cooling, the mixture is filtered to remove the catalyst. The filtrate is then purified.

-

Purification: The product is isolated by fractional vacuum distillation to afford (S)-methyl glycidate as a colorless liquid.

Quantitative Data for HKR

| Parameter | Value | Reference |

| Enantiomeric Excess (e.e.) | >99% | [9] |

| Yield | 44-46% (theoretical max. 50%) | [9] |

| Catalyst Loading | 0.50 mol% | [9] |

| Reaction Time | 24 hours | [9] |

Diagram: Hydrolytic Kinetic Resolution Workflow

Caption: Workflow for the hydrolytic kinetic resolution of racemic methyl glycidate.

Lipase-Catalyzed Kinetic Resolution

Lipases are widely used biocatalysts for the kinetic resolution of racemic esters and alcohols due to their stereoselectivity. Candida antarctica lipase B (CAL-B) is a particularly robust and versatile enzyme for such transformations.[10] In the context of methyl glycidate, CAL-B can catalyze the enantioselective transesterification of the racemic ester with an alcohol, or the hydrolysis of one enantiomer.

Experimental Protocol: Lipase-Catalyzed Transesterification

This is a general procedure for lipase-catalyzed transesterification.

-

Reaction Setup: Racemic methyl glycidate and an acyl acceptor (e.g., benzyl alcohol) are dissolved in a suitable organic solvent (e.g., toluene or hexane).

-

Enzymatic Reaction: Immobilized Candida antarctica lipase B (e.g., Novozym 435) is added to the solution. The mixture is agitated at a controlled temperature (e.g., 40-50 °C) in an orbital shaker.

-

Monitoring: The reaction is monitored by chiral GC or HPLC until approximately 50% conversion is reached to achieve high enantiomeric excess for both the remaining substrate and the product.

-

Work-up and Purification: The enzyme is removed by filtration. The solvent is evaporated, and the remaining substrate and the newly formed ester are separated by column chromatography.

Quantitative Data for Lipase Resolution

| Parameter | Value | Reference |

| Enantiomeric Excess (e.e.) | Potentially high, dependent on conditions | [10] |

| Enzyme | Candida antarctica lipase B (CAL-B) | [10] |

| Reaction Type | Transesterification or Hydrolysis | [10] |

| Temperature | 30-50 °C |

Comparative Analysis of Synthetic Methods

| Method | Substrate | Catalyst | Key Advantages | Key Disadvantages | Typical e.e. |

| Sharpless-Katsuki Epoxidation | Allylic Alcohol | Ti(OiPr)4 / DET | High predictability of stereochemistry, broad substrate scope for allylic alcohols. | Requires an allylic alcohol precursor. | >90% |

| Jacobsen-Katsuki Epoxidation | Alkene | Chiral Mn(III)-salen | Applicable to unfunctionalized alkenes. | Can be less effective for electron-deficient alkenes. | >90% (for suitable substrates) |

| Hydrolytic Kinetic Resolution | Racemic Epoxide | Chiral Co(III)-salen | Excellent enantioselectivity (>99% e.e.), commercially available catalyst. | Theoretical maximum yield is 50%. | >99% |

| Lipase-Catalyzed Resolution | Racemic Ester | Lipase (e.g., CAL-B) | Mild reaction conditions, environmentally benign. | Theoretical maximum yield is 50%, may require optimization of enzyme and conditions. | High |

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several distinct methodologies. The Sharpless-Katsuki and Jacobsen-Katsuki epoxidations offer direct routes to chiral epoxides from olefin precursors, with the choice of method depending on the functionality of the starting material. For obtaining the highest enantiopurity, the hydrolytic kinetic resolution of racemic methyl glycidate using a chiral cobalt-salen complex stands out, consistently providing enantiomeric excesses greater than 99%. Lipase-catalyzed kinetic resolution presents a green and versatile alternative, though it may require more extensive optimization. The selection of the most appropriate synthetic strategy will depend on factors such as the availability of starting materials, desired enantiopurity, and scalability of the process. This guide provides the necessary technical details to aid researchers and drug development professionals in making an informed decision for their specific synthetic needs.

References

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 6. Rate Enhancement and Enantioselectivity of the Jacobsen-Katsuki Epoxidation: The Significance of the Sixth Coordination Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

Spectroscopic Profile of Methyl (2S)-glycidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (2S)-glycidate (also known as Methyl (S)-oxiranecarboxylate), a valuable chiral building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₆O₃, with a molecular weight of 102.09 g/mol . Spectroscopic analyses are crucial for the structural elucidation and purity assessment of this compound.

Table 1: ¹H NMR Spectroscopic Data for Methyl Glycidate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.80 | s | - | OCH₃ |

| ~3.45 | dd | 2.5, 4.0 | H-2 |

| ~2.95 | dd | 4.0, 5.5 | H-3a |

| ~2.75 | dd | 2.5, 5.5 | H-3b |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is based on typical values for glycidic esters and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Methyl Glycidate

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O (ester carbonyl) |

| ~52.5 | OCH₃ (methyl ester) |

| ~48.0 | C-2 (methine of epoxide) |

| ~47.5 | C-3 (methylene of epoxide) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data is based on typical values for glycidic esters and may vary slightly based on experimental conditions.

Table 3: IR Spectroscopic Data for Methyl Glycidate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-3050 | Medium | C-H stretch (alkane and epoxide) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

| ~850 | Medium | C-O stretch (epoxide, ring breathing) |

Sample Preparation: Neat liquid film on NaCl or KBr plates.

Table 4: Mass Spectrometry Data for Methyl Glycidate

| m/z | Relative Intensity (%) | Assignment |

| 102 | Moderate | [M]⁺ (Molecular Ion) |

| 71 | High | [M - OCH₃]⁺ |

| 59 | High | [COOCH₃]⁺ |

| 43 | High | [C₂H₃O]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to form a thin liquid film.

2. FTIR Analysis:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

-

Inlet System: Gas Chromatography (GC) for separation and introduction.

-

GC Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable.

-

Injection Volume: 1 µL of a dilute solution in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Oven Program: Start at a low temperature (e.g., 50°C), ramp to a higher temperature (e.g., 250°C) to ensure elution.

2. Mass Analysis:

-

Ionization Method: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-200.

Mandatory Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for determining the enantiomeric purity of this compound using chiral gas chromatography.

A Technical Guide to Methyl (2S)-glycidate: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2S)-glycidate, a valuable chiral building block, plays a significant role in the enantioselective synthesis of numerous complex organic molecules and active pharmaceutical ingredients. Its stereodefined epoxide ring allows for regioselective and stereospecific ring-opening reactions, providing access to a wide array of chiral synthons. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical and physical properties, and detailed experimental protocols for its synthesis and application in drug development.

Commercial Availability and Suppliers

This compound is readily available from several chemical suppliers worldwide, catering to both research and development as well as commercial-scale manufacturing needs. The compound is typically offered in various quantities with high enantiomeric purity.

Table 1: Prominent Suppliers of this compound

| Supplier | Product Number(s) | Purity/Specifications | Available Quantities |

| Sigma-Aldrich (Merck) | 469432 | ≥98% assay, 99% ee (GLC)[1] | 5 g, 25 g |

| Alkali Scientific | 469432-5G, 469432-25G | Distributes MilliporeSigma® product | 5 g, 25 g |

| Cenmed | C007B-266256 | 98% | Custom Quantities[2] |

| Chemdad | CD118712-39-3 | 98% | Inquire for details[3] |

| ChemicalBook | CB7340058 | 98% | Inquire for details[4] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| CAS Number | 118712-39-3 | [2][3] |

| Molecular Formula | C₄H₆O₃ | [2] |

| Molecular Weight | 102.09 g/mol | |

| Appearance | Colorless liquid | [5] |

| Density | 1.166 g/mL at 25 °C | |

| Boiling Point | 70 °C at 11 mmHg | [3] |

| Refractive Index (n20/D) | 1.420 | |

| Optical Activity ([α]20/D) | -32° (c=1 in chloroform) | |

| Enantiomeric Excess (ee) | ≥99% (by GLC) | |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution

This protocol is adapted from a procedure published in Organic Syntheses and provides a reliable method for obtaining enantiomerically pure (S)-Methyl glycidate from its racemic mixture.[5]

Workflow for Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate

Caption: Workflow for the synthesis of (S)-Methyl Glycidate.

Materials and Reagents:

-

Racemic methyl glycidate

-

(R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

-

p-Toluenesulfonic acid monohydrate

-

Dichloromethane (DCM)

-

Distilled water

-

Sodium sulfate (anhydrous)

Procedure:

-

Catalyst Preparation: In a round-bottom flask, dissolve (R,R)-(−)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.50 mol%) and p-toluenesulfonic acid monohydrate (0.53 mol%) in dichloromethane. Stir the solution, open to the air, for 30 minutes. The color will change from red to dark green/brown. Remove the solvent via rotary evaporation and dry the residue under vacuum.[5]

-

Hydrolytic Kinetic Resolution: To the flask containing the catalyst, add racemic methyl glycidate (1.0 equiv) and swirl to dissolve. Add distilled water (0.70 equiv) and stir the mixture vigorously at room temperature for 24 hours.[5]

-

Workup: Fit the flask with a reflux condenser and heat the mixture to 85-90 °C for 2 hours to precipitate the cobalt catalyst. After cooling to room temperature, recover the catalyst by filtration. Extract the filtrate with dichloromethane.[5]

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation (bp 54–57 °C/33 mmHg) to yield (S)-methyl glycidate as a colorless liquid with >99% enantiomeric excess.[5]

Application in the Synthesis of Chiral Intermediates: Regioselective Ring-Opening

This compound is a versatile substrate for various nucleophilic ring-opening reactions, which proceed with high regioselectivity and stereospecificity. The attack of the nucleophile typically occurs at the less substituted carbon (C3) of the epoxide ring.

General Scheme for Nucleophilic Ring-Opening of this compound

References

A Technical Guide to Jacobsen's Hydrolytic Kinetic Resolution for Enantioenriched Glycidate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical application of the Jacobsen Hydrolytic Kinetic Resolution (HKR) for the synthesis of enantioenriched glycidates. Glycidates are valuable chiral building blocks in the pharmaceutical industry, and the Jacobsen HKR provides an efficient and highly selective method for their preparation. This document provides a comprehensive overview of the reaction mechanism, quantitative data for various substrates, detailed experimental protocols, and visual diagrams to illustrate key processes.

Introduction: The Power of Hydrolytic Kinetic Resolution

The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a powerful method for resolving racemic terminal epoxides to produce highly enantioenriched epoxides and 1,2-diols.[1] The reaction is catalyzed by chiral (salen)Co(III) complexes and utilizes water as a readily available and inexpensive nucleophile.[1] One of the most significant advantages of the HKR is its remarkable substrate generality, allowing for the resolution of a wide array of epoxides with outstanding enantioselectivity, often achieving enantiomeric excess (e.e.) values greater than 99% for the unreacted epoxide.[1][2] This makes the HKR a highly practical and attractive method for accessing valuable chiral synthons from inexpensive racemic starting materials on both laboratory and industrial scales.[3]

The Catalytic Heart: The (salen)Co(III) Complex

The catalyst at the center of this resolution is a chiral cobalt-salen complex. The salen ligand, a tetradentate Schiff base, is derived from the condensation of a substituted salicylaldehyde and a chiral diamine, typically 1,2-diaminocyclohexane. The chirality of the catalyst originates from this diamine backbone. The cobalt complex is typically used as a Co(II) precursor and is oxidized in situ to the active Co(III) species.[2]

Reaction Mechanism: A Cooperative Bimetallic Pathway

The mechanism of the Jacobsen HKR is understood to proceed through a cooperative bimetallic pathway, where two chiral (salen)Co(III) complexes work in concert to facilitate the enantioselective ring-opening of the epoxide.[4] Kinetic studies have revealed a second-order rate dependence on the catalyst concentration, supporting the involvement of two catalyst molecules in the rate-determining step.[4]

The proposed mechanism involves the following key steps:

-

Activation of the Epoxide: One (salen)Co(III) complex acts as a Lewis acid, coordinating to the oxygen atom of the epoxide. This coordination polarizes the C-O bond, rendering the epoxide more susceptible to nucleophilic attack.

-

Delivery of the Nucleophile: A second (salen)Co(III) complex, in the form of a hydroxo-cobalt species, delivers the water nucleophile to one of the enantiomers of the activated epoxide.

-

Enantioselective Ring Opening: The chiral environment created by the two salen complexes dictates the facial selectivity of the nucleophilic attack, leading to the preferential hydrolysis of one enantiomer of the epoxide.

-

Product Formation and Catalyst Regeneration: The ring-opening results in the formation of a 1,2-diol, which dissociates from the catalyst. The catalyst is then regenerated to continue the catalytic cycle.

Data Presentation: HKR of Various Glycidate Esters

The Jacobsen HKR has been successfully applied to a range of glycidate esters. The following table summarizes the quantitative data for the resolution of several representative substrates. High enantiomeric excesses for the recovered epoxide are consistently achieved.

| Entry | Glycidate Ester | Catalyst Loading (mol%) | Reaction Time (h) | Recovered Epoxide Yield (%) | Recovered Epoxide ee (%) | Reference |

| 1 | Methyl Glycidate | 2.0 | 24 | - | >99 | [2] |

| 2 | Ethyl Glycidate | 0.5 | - | 46 | >99 | [2] |

| 3 | Glycidyl Butyrate | 0.5 | - | 46 | >99 | [2] |

| 4 | Glycidyl Acetate | - | 3.5-6 | - | ~96 | [5] |

| 5 | Glycidyl Propionate | - | 3.5-6 | - | ~96 | [5] |

| 6 | Glycidyl Butyrate | - | 3.5-6 | - | ~96 | [5] |

Note: Yields are based on the theoretical maximum of 50% for a kinetic resolution.

Experimental Protocols

The following is a general procedure for the hydrolytic kinetic resolution of a glycidate ester, based on the established protocol for methyl glycidate. Researchers should optimize conditions for specific substrates.

Catalyst Preparation (in situ)

-

To a round-bottom flask equipped with a magnetic stir bar, add the (R,R)-(−)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) complex (0.005 to 0.02 equivalents).

-

Add a suitable solvent (e.g., dichloromethane or THF).

-

Add a weak acid such as acetic acid or p-toluenesulfonic acid monohydrate (~1 equivalent relative to the Co(II) complex).

-

Stir the mixture open to the air for approximately 30 minutes. The color should change from red to dark brown/green, indicating the oxidation of Co(II) to the active Co(III) catalyst.

-

Remove the solvent under reduced pressure.

Hydrolytic Kinetic Resolution

-

To the flask containing the activated catalyst, add the racemic glycidate ester (1.0 equivalent).

-

Add 0.5 to 0.7 equivalents of distilled water.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide.

-

Upon reaching the desired enantiomeric excess (typically >99% for the unreacted epoxide), the reaction is stopped.

Work-up and Purification

-

The work-up procedure may vary depending on the substrate. For volatile glycidates like methyl glycidate, a work-up involving aqueous extraction can be employed to remove the diol byproduct and catalyst residues.

-

Extract the reaction mixture with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

The enantioenriched glycidate ester can be purified by distillation or column chromatography.

Applications in Drug Development

Enantioenriched glycidates are versatile intermediates in the synthesis of a wide range of pharmaceuticals. Their ability to undergo various transformations at both the epoxide and ester functionalities allows for the construction of complex chiral molecules. Access to highly enantioenriched glycidates through the Jacobsen HKR is therefore of significant interest to the drug development industry for the synthesis of optically pure active pharmaceutical ingredients (APIs).

Conclusion

The Jacobsen Hydrolytic Kinetic Resolution stands as a robust and highly efficient method for the synthesis of enantioenriched glycidates. Its operational simplicity, use of an inexpensive and environmentally benign resolving agent, and exceptional enantioselectivity across a broad range of substrates make it a cornerstone of modern asymmetric catalysis. For researchers and professionals in drug development, the HKR provides a reliable and scalable route to valuable chiral building blocks, accelerating the discovery and production of new medicines.

References

- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

Stability and Storage of Methyl (2S)-glycidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl (2S)-glycidate. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the quality and integrity of this chiral building block. This document outlines known stability data, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction

This compound (CAS 111058-25-6) is a valuable chiral intermediate used in the synthesis of various pharmaceuticals and other fine chemicals. Its epoxide and ester functionalities make it a versatile synthon, but also susceptible to degradation if not handled and stored correctly. Maintaining the chemical and enantiomeric purity of this compound is critical for its successful application in subsequent synthetic steps. This guide summarizes the available technical information to ensure its proper management.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃ | |

| Molecular Weight | 102.09 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.166 g/mL at 25 °C | [2] |

| Boiling Point | 70 °C at 11 mmHg | [1][2] |

| Refractive Index | n20/D 1.42 | [2] |

| Optical Activity | [α]20/D -32°, c = 1 in chloroform | |

| Flash Point | 72.2 °C (closed cup) |

Stability and Storage Conditions

Recommended Storage

The recommended storage condition for this compound is refrigeration at 2-8°C .[2] This temperature range helps to minimize potential degradation over time. For long-term storage, it is advisable to keep the compound in a tightly sealed container to protect it from moisture.

Long-Term Stability Data

A significant piece of evidence for the stability of the racemic mixture, methyl glycidate, comes from a study published in Organic Syntheses. This study reported that distilled racemic methyl glycidate stored for two years at 0°C under air showed no decomposition when analyzed by ¹H NMR and gas chromatography (GC). While this data is for the racemate, it provides a strong indication of the inherent stability of the molecule's core structure under these conditions.

Potential Degradation Pathways

The presence of both an epoxide and a methyl ester group in this compound makes it susceptible to degradation under certain conditions. The primary degradation pathways are expected to be hydrolysis of the ester and opening of the epoxide ring.

Hydrolysis

The ester linkage in this compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield (2S)-glycidic acid and methanol. The resulting glycidic acid is often unstable and can undergo further reactions.

Epoxide Ring Opening

The epoxide ring is susceptible to nucleophilic attack, which can be catalyzed by both acids and bases. This can lead to the formation of diol products or other derivatives depending on the reaction conditions and the nucleophiles present.

Thermal Decomposition

Studies on analogous glycidyl esters have shown that thermal stress can lead to decomposition. For example, the thermal degradation of glycidyl palmitate at high temperatures (180-200°C) results in the formation of hydrocarbons, aldehydes, and carbon dioxide, suggesting that decarboxylation of the corresponding glycidic acid is a key step.[3][4]

Photodegradation

Epoxy compounds can be susceptible to degradation upon exposure to UV light.[3] The specific photolytic degradation pathway for this compound has not been detailed in the literature, but it is a factor to consider for long-term storage and handling.

A logical workflow for the potential degradation of this compound is presented below.

Experimental Protocols for Stability Studies

To thoroughly assess the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. The goal is to induce degradation to a level that allows for the identification of degradation products and the validation of a stability-indicating analytical method.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. Chiral HPLC is necessary to monitor the enantiomeric purity of this compound throughout the stability studies.

Forced Degradation Protocols

The following are general protocols for forced degradation studies. The specific conditions (concentration, temperature, and duration) should be adjusted to achieve a target degradation of 5-20%.

5.2.1. Acid Hydrolysis

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with a base (e.g., 0.1 M sodium hydroxide), and dilute for analysis by a validated stability-indicating method.

5.2.2. Base Hydrolysis

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Incubate at a controlled temperature (e.g., room temperature or 40°C) for a defined period.

-

At specified time points, withdraw samples, neutralize with an acid (e.g., 0.1 M hydrochloric acid), and dilute for analysis.

5.2.3. Oxidative Degradation

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of a 3% hydrogen peroxide solution.

-

Keep the solution at room temperature, protected from light, for a defined period.

-

At specified time points, withdraw samples and dilute for analysis.

5.2.4. Thermal Degradation

-

Place a known quantity of solid this compound in a vial.

-

Heat the vial in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Maintain a control sample at room temperature.

-

After the heating period, cool the sample, dissolve it in a suitable solvent, and analyze by the stability-indicating method.

5.2.5. Photostability

-

Expose a solution of this compound to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Wrap a control sample in aluminum foil to protect it from light.

-

Maintain both samples at a controlled temperature.

-

At specified time points, withdraw samples and analyze.

Synthesis Workflow Visualization

The following diagram illustrates a common synthetic route to (S)-Methyl glycidate, which involves the hydrolytic kinetic resolution of the racemic mixture. This workflow highlights the key steps in obtaining the enantiomerically pure compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of 2-8°C in a tightly sealed container. The primary degradation pathways are expected to involve hydrolysis of the ester and opening of the epoxide ring, which can be accelerated by acidic, basic, thermal, and photolytic stress. For applications where the stability of this compound is critical, it is recommended to perform forced degradation studies to identify potential degradation products and to develop and validate a stability-indicating analytical method. The information and protocols provided in this guide serve as a valuable resource for ensuring the quality and integrity of this important chiral building block.

References

The Reaction of Methyl (2S)-glycidate with Nucleophiles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl (2S)-glycidate, a versatile chiral building block, is a key intermediate in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Its strained three-membered epoxide ring is susceptible to nucleophilic attack, allowing for the stereocontrolled introduction of various functionalities. This technical guide provides an in-depth analysis of the reaction of this compound with a range of nucleophiles, focusing on regioselectivity, stereochemistry, and experimental protocols.

Core Principles of Ring-Opening

The reaction of nucleophiles with this compound, an α,β-epoxy ester, is governed by the principles of epoxide ring-opening. The regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions.

-

Under basic or neutral conditions , the reaction generally proceeds via an SN2 mechanism. Steric hindrance plays a dominant role, leading to the nucleophile preferentially attacking the less substituted carbon (C3). This results in the formation of α-hydroxy-β-substituted esters.

-

Under acidic conditions , the epoxide oxygen is protonated, forming a better leaving group. The transition state has significant SN1 character, with a partial positive charge developing on the more substituted carbon (C2), which is stabilized by the adjacent ester group. Consequently, the nucleophile attacks the more substituted C2 carbon, yielding β-hydroxy-α-substituted esters.[1][2] Lewis acids can also be employed to activate the epoxide ring and influence the regioselectivity of the reaction.[3]

Reaction with Nitrogen Nucleophiles

The ring-opening of this compound with nitrogen nucleophiles is a fundamental transformation for the synthesis of β-amino acids and their derivatives, which are crucial components of many pharmaceuticals, including the side chain of the anticancer drug Taxol.[4][5]

The reaction with primary and secondary amines typically occurs at the C3 position, yielding methyl (2R,3S)-3-amino-2-hydroxypropanoates. The stereochemistry of the starting material dictates the formation of a specific diastereomer.

Ammonolysis

The reaction with ammonia provides a direct route to methyl (2R,3S)-3-amino-2-hydroxypropanoate.

Reaction with Amines for β-Lactam Synthesis

β-lactams, the core structural motif of penicillin and related antibiotics, can be synthesized from the products of amine addition to this compound.[6][7][8] The initial ring-opening is followed by cyclization to form the four-membered ring.

Table 1: Reaction of this compound with Nitrogen Nucleophiles

| Nucleophile | Catalyst/Solvent | Product | Regioselectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ammonia | Methanol | Methyl (2R,3S)-3-amino-2-hydroxypropanoate | C3 attack | High | Theoretical |

| Benzylamine | Methanol | Methyl (2R,3S)-3-(benzylamino)-2-hydroxypropanoate | C3 attack | >90 | Inferred |

| Aniline | Ti(OiPr)₄ | Methyl (2R,3S)-2-hydroxy-3-(phenylamino)propanoate | C3 attack | Moderate to High | Inferred |

| Sodium Azide | DMF or PEG-400 | Methyl (2R)-2-hydroxy-3-azidopropanoate | C3 attack | 95-99 |[9] |

Experimental Protocol: Ring-Opening with Sodium Azide in PEG-400

To a solution of this compound (1 mmol) in polyethylene glycol (PEG-400, 5 mL), sodium azide (1.5 mmol) is added. The mixture is stirred at room temperature for 30-45 minutes. Upon completion, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the product.[9]

References

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triclorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically enriched β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric Synthesis Leveraging Methyl (2S)-glycidate: A Chiral Pool Approach

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2S)-glycidate is a versatile and highly valuable chiral building block in asymmetric synthesis. Its inherent chirality, coupled with the reactivity of the epoxide and ester functionalities, makes it an attractive starting material for the stereoselective synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound as a chiral pool source in the synthesis of key pharmaceutical intermediates.

Key Applications of this compound

The primary synthetic utility of this compound stems from the regioselective nucleophilic ring-opening of its epoxide. This reaction, followed by further functional group manipulations, provides access to a variety of chiral synthons.

Synthesis of Chiral β-Amino Alcohols

Chiral β-amino alcohols are crucial structural motifs found in numerous pharmaceuticals and are also employed as chiral ligands and auxiliaries in asymmetric catalysis. The reaction of this compound with various amines provides a direct route to chiral β-amino alcohols.

Reaction Pathway: